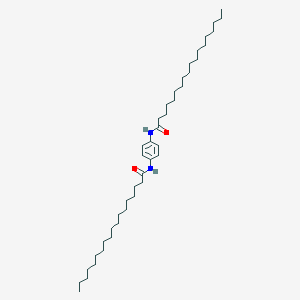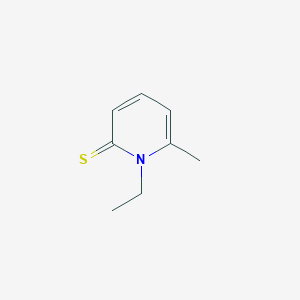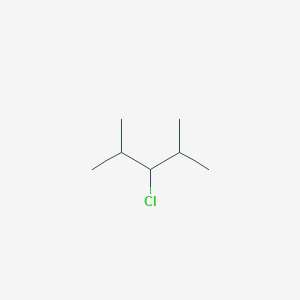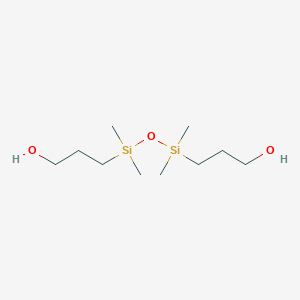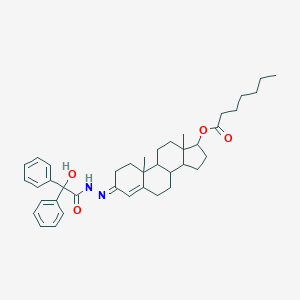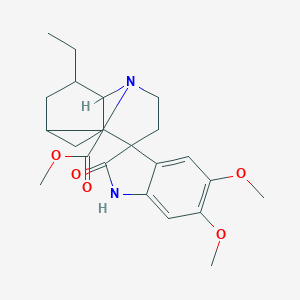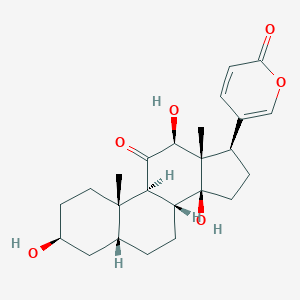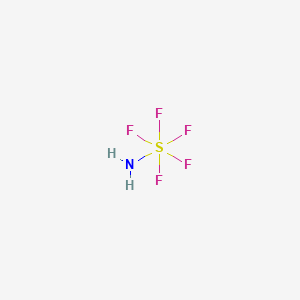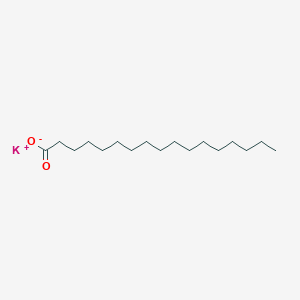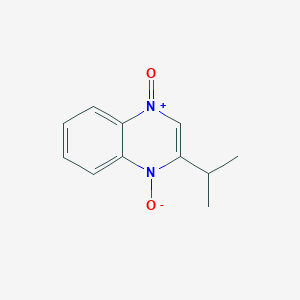
2-Isopropylquinoxaline 1,4-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropylquinoxaline 1,4-dioxide (IQD) is a chemical compound that has been extensively studied for its potential applications in scientific research. IQD is a heterocyclic compound that contains a quinoxaline ring with two isopropyl groups and a dioxide functional group. It has been found to have several interesting properties that make it a useful tool for investigating various biochemical and physiological processes.
作用機序
The mechanism of action of 2-Isopropylquinoxaline 1,4-dioxide is thought to involve its ability to act as a scavenger of ROS. 2-Isopropylquinoxaline 1,4-dioxide is able to react with ROS, such as hydrogen peroxide and superoxide, and prevent them from damaging cellular components. 2-Isopropylquinoxaline 1,4-dioxide has also been found to activate the Nrf2/ARE pathway, which is involved in the cellular response to oxidative stress.
生化学的および生理学的効果
2-Isopropylquinoxaline 1,4-dioxide has been found to have several interesting biochemical and physiological effects. It has been shown to protect cells from oxidative stress-induced damage and to reduce the production of pro-inflammatory cytokines. 2-Isopropylquinoxaline 1,4-dioxide has also been found to increase the expression of antioxidant enzymes and to enhance mitochondrial function.
実験室実験の利点と制限
One of the main advantages of using 2-Isopropylquinoxaline 1,4-dioxide in lab experiments is its ability to scavenge ROS and protect cells from oxidative stress-induced damage. This makes it a useful tool for investigating the role of ROS in various cellular processes. However, one limitation of using 2-Isopropylquinoxaline 1,4-dioxide is that it may not be specific to certain types of ROS, which could potentially lead to non-specific effects.
将来の方向性
There are several future directions for research involving 2-Isopropylquinoxaline 1,4-dioxide. One area of interest is the development of more specific ROS scavengers that can target specific types of ROS. Another area of interest is the investigation of the mechanisms by which 2-Isopropylquinoxaline 1,4-dioxide activates the Nrf2/ARE pathway. Finally, 2-Isopropylquinoxaline 1,4-dioxide could be used to investigate the effects of oxidative stress on specific cellular processes, such as autophagy and apoptosis.
合成法
The synthesis of 2-Isopropylquinoxaline 1,4-dioxide involves the reaction of 2-aminophenethyl alcohol with di-tert-butyl dicarbonate to form the corresponding carbamate. This is followed by the reaction of the carbamate with 1,2-dichloroethane to yield the quinoxaline ring. Finally, the isopropyl groups are introduced through the reaction of the quinoxaline ring with isopropylmagnesium bromide.
科学的研究の応用
2-Isopropylquinoxaline 1,4-dioxide has been used extensively in scientific research as a tool for investigating various biochemical and physiological processes. It has been found to be particularly useful in studying the role of reactive oxygen species (ROS) in cellular signaling pathways. 2-Isopropylquinoxaline 1,4-dioxide has also been used to investigate the effects of oxidative stress on cellular function and the mechanisms by which cells respond to oxidative stress.
特性
CAS番号 |
16007-77-5 |
|---|---|
製品名 |
2-Isopropylquinoxaline 1,4-dioxide |
分子式 |
C11H12N2O2 |
分子量 |
204.22 g/mol |
IUPAC名 |
4-oxido-3-propan-2-ylquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C11H12N2O2/c1-8(2)11-7-12(14)9-5-3-4-6-10(9)13(11)15/h3-8H,1-2H3 |
InChIキー |
FAPCOMZFXKCOHO-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C[N+](=O)C2=CC=CC=C2N1[O-] |
正規SMILES |
CC(C)C1=C[N+](=O)C2=CC=CC=C2N1[O-] |
同義語 |
2-Isopropylquinoxaline 1,4-dioxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



